Cas no 145400-03-9 (1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)-)
145400-03-9 structure
Product Name:1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)-
Numero CAS:145400-03-9
MF:C15H26O2
MW:238.365745067596
CID:213162
PubChem ID:91884956
Update Time:2025-04-19
1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)-
- Homalomenol A
- (1R,3aR,4R,7S,7aR)-3a,7-Dimethyl-1-(2-methyl-1-propen-1-yl)octahy dro-1H-indene-4,7-diol
- holmium 2,2',2''-nitrilotriacetate
- holmium mononitrilotriacetate
- 7(11)-Oppositene-1β
- [ "7(11)-Oppositene-1β", "4β-diol" ]
- Homalomel A
- (+)-homalomenol A
- DTXSID701123658
- (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol
- FS-10386
- 1H-Indene-4,7-diol, octahydro-3a,7-dimethyl-1-(2-methyl-1-propenyl)-, [1R-(1,3a,4,7,7a)]-; (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol
- (1R,3aR,4R,7S,7aR)-3a,7-dimethyl-1-(2-methylprop-1-en-1-yl)octahydro-1H-indene-4,7-diol
- (1R,3aR,4R,7S,7aR)-3a,7-dimethyl-1-(2-methylprop-1-en-1-yl)-octahydro-1H-indene-4,7-diol
- (3R,3aR,4S,7R,7aR)-4,7a-dimethyl-3-(2-methylprop-1-enyl)-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol
- 145400-03-9
- CHEBI:132900
- AKOS032962268
-
- Inchi: 1S/C15H26O2/c1-10(2)9-11-5-7-14(3)12(16)6-8-15(4,17)13(11)14/h9,11-13,16-17H,5-8H2,1-4H3/t11-,12-,13-,14+,15+/m1/s1
- Chiave InChI: FKMCEEHVCIIPLE-ZSAUSMIDSA-N
- Sorrisi: O[C@@]1(C)CC[C@H]([C@]2(C)CC[C@H](/C=C(\C)/C)[C@H]21)O
Proprietà calcolate
- Massa esatta: 238.19300
- Massa monoisotopica: 238.193
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 17
- Conta legami ruotabili: 1
- Complessità: 332
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 40.5A^2
- XLogP3: 3
Proprietà sperimentali
- Colore/forma: Oil
- Densità: 1.1±0.1 g/cm3
- Punto di ebollizione: 339.1±42.0 °C at 760 mmHg
- Punto di infiammabilità: 151.5±22.5 °C
- PSA: 40.46000
- LogP: 2.89080
- Pressione di vapore: 0.0±1.7 mmHg at 25°C
1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H91280-5mg |
(1R,3aR,4R,7S,7aR)-3a,7-Dimethyl-1-(2-methyl-1-propen-1-yl)octahy dro-1H-indene-4,7-diol |
145400-03-9 | ,HPLC≥96.0% | 5mg |
¥4800.0 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4217-5 mg |
Homalomenol A |
145400-03-9 | 5mg |
¥4336.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4217-5mg |
Homalomenol A |
145400-03-9 | 5mg |
¥ 3330 | 2024-07-20 | ||
| TargetMol Chemicals | TN4217-5 mg |
Homalomenol A |
145400-03-9 | 98% | 5mg |
¥ 3,330 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4217-1 mL * 10 mM (in DMSO) |
Homalomenol A |
145400-03-9 | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-07 | ||
| A2B Chem LLC | AE93483-5mg |
Homalomel A |
145400-03-9 | 96.0% | 5mg |
$594.00 | 2024-04-20 | |
| TargetMol Chemicals | TN4217-1 ml * 10 mm |
Homalomenol A |
145400-03-9 | 1 ml * 10 mm |
¥ 3430 | 2024-07-20 |
1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)- Letteratura correlata
-
Zhi-You Hao,Yan-Fei Liu,Yan-Gang Cao,Dong Liang,Huan Luo,Chun-Lei Zhang,Yan Wang,Ruo-Yun Chen,De-Quan Yu RSC Adv. 2021 11 14229
-
B. M. Fraga Nat. Prod. Rep. 1994 11 533
-
3. Index pages
145400-03-9 (1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)-) Prodotti correlati
- 432-60-0(Allylestrenol)
- 7755-01-3((20R)-Protopanaxadiol)
- 14351-29-2((5R,8R,9R,10R,13R,14R)-17-[(2S)-2-Hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol)
- 1453-93-6(20(R)-Protopanaxatriol)
- 965-90-2(ethylestrenol)
- 521-10-8(Methandriol)
- 30636-90-9((20S)-Protopanaxadiol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti